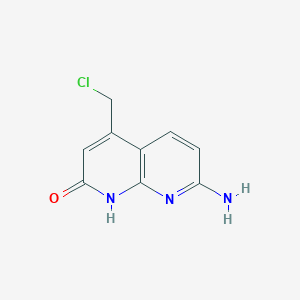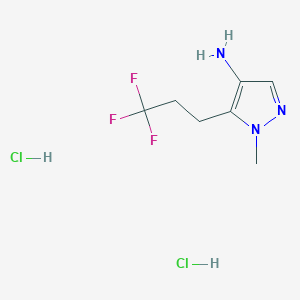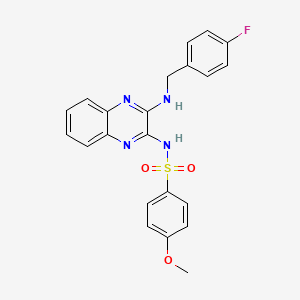
7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agent Synthesis
Research indicates the synthesis and activity of pyridonecarboxylic acids and their analogues as antibacterial agents. One study focused on synthesizing and testing the antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. These compounds demonstrated significant antibacterial potency, warranting further biological study (Egawa et al., 1984).
Protein Tyrosine Kinase Inhibition
A study synthesized 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are potent inhibitors of protein tyrosine kinases with selectivity for c-Src. These compounds were evaluated for their ability to prevent phosphorylation by c-Src, FGF-1 receptor, and PDGF-β receptor enzymes (Thompson et al., 2000).
Anion Recognition and Sensing
Functionalized urea, imidazolium salt, azide, and triazole derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine have been synthesized and used for fluoride ion sensing. These compounds showed significant changes in spectroscopic and colorimetric properties when treated with fluoride ions, indicating potential applications in anion recognition (Chahal et al., 2018).
Photoluminescent Properties
Research into the photoluminescent properties of certain naphthyridine compounds has been conducted. Specifically, a study examined the tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes for their emission characteristics, revealing potential applications in materials science (Zuo et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of the compound 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one, also known as 7-AMINO-4-(CHLOROMETHYL)-1H-1,8-NAPHTHYRIDIN-2-ONE, is thiol groups present in cells . These thiol groups play a crucial role in various cellular processes, including cell signaling, protein function, and cellular defense against oxidative stress .
Mode of Action
The compound interacts with its targets, the thiol groups, through a glutathione S-transferase–mediated reaction . This reaction transforms the compound into cell-impermeant reaction products . The compound contains a chloromethyl group that reacts with the thiol groups .
Biochemical Pathways
The compound affects the glutathione pathway, which is crucial for maintaining the redox state of the cell . The interaction of the compound with thiol groups can influence the function of proteins and other molecules that contain these groups, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound is designed to freely pass through cell membranes . Once inside the cell, it is transformed into cell-impermeant reaction products . This property ensures the compound’s retention within the cell, allowing for its effects to be observed over a prolonged period .
Result of Action
The compound’s action results in the generation of fluorescent probes within the cell . This makes the compound an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of amine-containing buffers should be avoided as they can interfere with the compound’s action . Furthermore, the compound should be stored at low temperatures (≤ –20oC) and protected from light to maintain its stability .
Safety and Hazards
The safety data sheet for a similar compound, 7-amino-4-methyl-1H-indole-3-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or inhaled . It may cause skin and eye irritation, and respiratory irritation . It is recommended to handle it with care, using protective equipment, and to store it in a well-ventilated place .
Direcciones Futuras
The future directions for “7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one” and similar compounds lie in their potential applications in cell tracking and tracing . They are expected to continue playing a crucial role in monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .
Análisis Bioquímico
Biochemical Properties
The compound 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one plays a significant role in biochemical reactions. It contains a chloromethyl group that reacts with thiol groups, utilizing a glutathione S-transferase–mediated reaction . This interaction with enzymes and proteins within the cell allows the compound to be transformed into cell-impermeant reaction products .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can freely penetrate cell membranes and transform into reaction products that are retained in living cells through several generations . This property makes it an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The chloromethyl group in the compound reacts with thiol groups, likely in a glutathione S-transferase–mediated reaction . This reaction transforms the compound into a cell-impermeant fluorescent dye–thioether adduct .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is well-retained in cells, showing a fluorescent signal retention of more than 72 hours (typically three to six generations) . This allows for long-term studies of normal and transformed cells in culture .
Metabolic Pathways
The compound’s interaction with glutathione S-transferase suggests it may be involved in glutathione metabolism .
Transport and Distribution
This compound can freely penetrate cell membranes . Once inside the cell, it is transformed into reaction products that are not permeable to the cell membrane . This property allows the compound to be well-retained within cells .
Subcellular Localization
The subcellular localization of this compound is primarily cytoplasmic . The compound penetrates the cell membrane and transforms into reaction products within the cell . These reaction products are retained in the cytoplasm, allowing for long-term tracking of cellular processes .
Propiedades
IUPAC Name |
7-amino-4-(chloromethyl)-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-4-5-3-8(14)13-9-6(5)1-2-7(11)12-9/h1-3H,4H2,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVCCXMNBLZSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=O)N2)CCl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)
![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)




![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)





![5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde](/img/structure/B3001567.png)
